molecular formula C11H13N3O B8585742 5-propyl-2-pyridin-4-yl-4H-pyrazol-3-one

5-propyl-2-pyridin-4-yl-4H-pyrazol-3-one

Cat. No.: B8585742
M. Wt: 203.24 g/mol
InChI Key: FDLQYEFFGAELJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dihydro-5-propyl-2-(4-pyridyl)-3H-pyrazol-3-one is a heterocyclic compound that features a pyrazolone core. Compounds with pyrazolone structures are known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-propyl-2-pyridin-4-yl-4H-pyrazol-3-one typically involves the condensation of appropriate hydrazines with β-diketones or their equivalents. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide

    Temperature: Reflux conditions (around 70-80°C)

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2,4-Dihydro-5-propyl-2-(4-pyridyl)-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding pyrazolone derivatives

    Reduction: Formation of dihydropyrazolones

    Substitution: Introduction of different substituents on the pyrazolone ring

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions

    Reduction: Sodium borohydride or lithium aluminum hydride

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents

Major Products

The major products formed from these reactions include various substituted pyrazolones and their derivatives, which can be further utilized in different applications.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules

    Biology: Potential use as a bioactive compound in drug discovery

    Medicine: Investigation of its pharmacological properties for therapeutic use

    Industry: Utilization in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 5-propyl-2-pyridin-4-yl-4H-pyrazol-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dihydro-3H-pyrazol-3-one: A simpler analog with similar core structure

    5-Propyl-2-(4-pyridyl)-3H-pyrazol-3-one: A closely related compound with slight structural differences

Uniqueness

2,4-Dihydro-5-propyl-2-(4-pyridyl)-3H-pyrazol-3-one is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties compared to its analogs.

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

5-propyl-2-pyridin-4-yl-4H-pyrazol-3-one

InChI

InChI=1S/C11H13N3O/c1-2-3-9-8-11(15)14(13-9)10-4-6-12-7-5-10/h4-7H,2-3,8H2,1H3

InChI Key

FDLQYEFFGAELJW-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN(C(=O)C1)C2=CC=NC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

From the reaction of 4-pyridylhydrazine and ethylbutyrylacetate, 2,4-dihydro-5-propyl-2-(4-pyridyl)-3H-pyrazol-3-one is obtained. Subsequent reaction wvith 2-ethylaniline yields 4-(2-ethyianilinomethylene)-2,4-dihydro-5-propyl-2-(4-pyridyl)-3H-pyrazol-3-one, Mp 159.2° C.
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ethylbutyrylacetate
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